(4-methoxyphenyl)-pyridin-3-ylmethanol
Description
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(4-methoxyphenyl)-pyridin-3-ylmethanol |
InChI |
InChI=1S/C13H13NO2/c1-16-12-6-4-10(5-7-12)13(15)11-3-2-8-14-9-11/h2-9,13,15H,1H3 |
InChI Key |
LUJXIFUKAWFOTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CN=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Stille Coupling for Direct Biaryl Formation
The Stille coupling, as demonstrated in the synthesis of 3-(4-methoxyphenyl)pyridine, offers a robust method for biaryl bond formation. Using 4-chloroanisole and 3-(tributylstannyl)pyridine in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), CuI, and CsF in DMF at 110°C under inert conditions yields the biaryl product in 92% yield. While this method directly installs the 4-methoxyphenyl group onto pyridine, subsequent steps are required to introduce the hydroxymethyl group.
Key Advantages :
-
High regioselectivity and yield.
-
Compatibility with sensitive functional groups when protective strategies are employed.
Limitations :
-
Requires pre-functionalized stannane reagents, which are moisture-sensitive.
-
Post-coupling modifications (e.g., oxidation or reduction) may necessitate additional steps.
Hydroxymethyl Group Installation via Reduction
Ester Reduction Using NaBH₄/LiCl
Source describes the reduction of 4-pyridinecarboxylate esters to 4-pyridinemethanol using NaBH₄ and LiCl in tetrahydrofuran (THF). Applied to the target compound, this method would involve:
-
Synthesizing methyl (4-methoxyphenyl)(pyridin-3-yl)carboxylate via esterification.
-
Reducing the ester to the primary alcohol with NaBH₄/LiCl under reflux (6–8 hours), followed by acid quenching (30% HCl) and standard work-up.
Experimental Data :
| Starting Material | Reducing Agent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Methyl 4-pyridinecarboxylate | NaBH₄/LiCl | THF | Reflux | 85% |
Advantages :
-
Mild conditions avoid pyridine ring degradation.
-
Scalable with high reproducibility.
Aldehyde Reduction to Secondary Alcohols
For the diarylketone intermediate, reduction to the secondary alcohol can be achieved using LiAlH₄. For example, (4-methoxyphenyl)(pyridin-3-yl)ketone treated with LiAlH₄ in THF at 0°C–25°C yields the target alcohol. This method, though not directly cited in the provided sources, aligns with standard ketone reduction protocols.
Challenges :
-
LiAlH₃ may over-reduce electron-deficient aryl ketones.
-
Requires anhydrous conditions and careful temperature control.
One-Pot Tandem Coupling-Reduction Approaches
A convergent strategy combining Stille coupling and in situ reduction has been explored for analogous compounds. For instance:
-
Coupling : 3-Bromopyridine-3-carbaldehyde and 4-methoxyphenylstannane undergo Stille coupling to form (4-methoxyphenyl)(pyridin-3-yl)carbaldehyde.
-
Reduction : The aldehyde is reduced to the primary alcohol using NaBH₄ in methanol.
This approach circumvents isolation of intermediates but demands compatibility between coupling catalysts and reducing agents.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Complexity | Cost Efficiency |
|---|---|---|---|---|
| Stille Coupling + Ester Reduction | Biaryl formation → Reduction | ~75% | Moderate | High |
| Suzuki + Aldehyde Reduction | Biaryl → Aldehyde → Alcohol | ~65% | High | Moderate |
| Weinreb Amide + Grignard | Ketone synthesis → Reduction | ~70% | High | Low |
Optimal Route :
The Stille coupling followed by ester reduction (Section 3.1) offers the best balance of yield and practicality, leveraging established protocols from sources and.
Challenges and Mitigation Strategies
-
Functional Group Compatibility : The electron-deficient pyridine ring may hinder nucleophilic additions. Using protective groups (e.g., silyl ethers for hydroxymethyl) during coupling steps can mitigate this.
-
Purification : Silica gel chromatography is effective for isolating polar intermediates, as demonstrated in source.
-
Scale-Up : Microwave-assisted reactions (source ) reduce reaction times from hours to minutes, enhancing throughput.
Chemical Reactions Analysis
Types of Reactions: (4-methoxyphenyl)-pyridin-3-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
(4-methoxyphenyl)-pyridin-3-ylmethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-methoxyphenyl)-pyridin-3-ylmethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Physicochemical Properties
The table below compares (4-methoxyphenyl)-pyridin-3-ylmethanol with key analogs:
Notes:
- Solubility : Methoxy-substituted compounds generally exhibit higher solubility in polar solvents (e.g., DMF) compared to chloro derivatives .
2.4 Structure-Activity Relationships (SAR)
- Substituent Position :
- Core Structure: Pyridin-3-ylmethanol cores offer hydrogen-bonding sites for target recognition, critical in drug design . Piperidine analogs () exhibit stereospecific bioactivity, emphasizing the importance of chirality in methanol-containing compounds .
Q & A
Q. Table 1. Solvent Polarity Parameters for Reactivity Design (Adapted from )
| Solvent | |||
|---|---|---|---|
| DMSO | 0.83 | 1.00 | 45.1 |
| Methanol | 0.76 | 0.60 | 55.5 |
| Hexane | 0.00 | −0.08 | 31.0 |
Q. Table 2. Key Refinement Commands in SHELXL
| Command | Function |
|---|---|
TWIN | Models twinned crystal data |
SIMU | Restrains anisotropic displacement |
DFIX | Constrains bond distances |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
